molecular formula C17H16FN5O2 B2943649 3-fluoro-4-methoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide CAS No. 2034570-86-8

3-fluoro-4-methoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide

Cat. No.: B2943649
CAS No.: 2034570-86-8
M. Wt: 341.346
InChI Key: KHOWUHXBGAQHCR-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a benzamide scaffold linked to a pyrazine-pyrazole heterobiaryl system, a structural motif commonly associated with bioactive molecules. Compounds containing the 1H-pyrazole core are recognized for a wide range of pharmacological activities, serving as key scaffolds in the development of therapeutic agents . The specific molecular architecture of this compound, which combines a fluorinated and methoxylated benzamide with a pyrazine ring bearing a 1-methyl-1H-pyrazol-4-yl group, suggests potential for targeted biological activity. This structural combination is characteristic of modern kinase inhibitor design, where similar heterocyclic amides have demonstrated potent inhibitory effects on various disease-relevant enzymes . For instance, pyrazole and pyrazine derivatives have been extensively explored as potent, allosteric inhibitors of viral proteases, such as the NS2B-NS3 protease of Zika, dengue, and West Nile viruses . Furthermore, analogous pyrazolopyrimidine structures have shown promising results as CDK2 inhibitors, exhibiting significant anti-proliferative activity against various cancer cell lines, including breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116) . The presence of the 1-methyl-1H-pyrazole fragment is also notable in agrochemical research, as this heterocycle is a key component in several commercial succinate dehydrogenase inhibitor (SDHI) fungicides . Researchers can utilize this high-purity compound as a valuable building block or a lead structure for developing novel small-molecule probes, studying protein-ligand interactions, and screening for activity against various biological targets. This product is provided For Research Use Only (RUO) and is strictly not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O2/c1-23-10-12(8-22-23)16-14(19-5-6-20-16)9-21-17(24)11-3-4-15(25-2)13(18)7-11/h3-8,10H,9H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHOWUHXBGAQHCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core benzamide structure. The fluorine and methoxy groups are introduced through specific halogenation and methylation reactions, respectively. The pyrazolyl moiety is then attached using a suitable coupling reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques. Continuous flow reactors and automated synthesis platforms can be employed to ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of different substituted benzamides or pyrazolyl derivatives.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.

  • Biology: Its biological activity has been explored in various assays, showing potential as a bioactive molecule.

  • Medicine: Preliminary studies suggest it may have therapeutic properties, making it a candidate for drug development.

  • Industry: Its unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism by which this compound exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways, potentially influencing biological processes such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings :

Structural Flexibility :

  • Replacement of the benzamide with urea () or benzo[b]thiophene-carboxamide () alters hydrogen-bonding capacity and lipophilicity, impacting target binding and bioavailability.
  • Pyrazine-linked compounds (e.g., oxadiazole derivatives in ) show enhanced metabolic stability, a critical factor in drug design.

Synthetic Feasibility :

  • High yields (73–85%) are achievable for pyrazine/quinazoline derivatives via cross-coupling reactions (). The target compound likely follows similar pathways.

Biological Implications :

  • The 1-methylpyrazole group (common in ) may contribute to kinase inhibition, as seen in analogous antineoplastic agents ().
  • Trifluoromethyl groups () enhance membrane permeability and target affinity.

Q & A

Q. What are the standard synthetic routes for 3-fluoro-4-methoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide, and how are intermediates characterized?

Answer: The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the pyrazine-pyrazole core via coupling reactions. For example, pyrazole derivatives are synthesized using K₂CO₃ in DMF with alkyl halides (e.g., RCH₂Cl) under mild conditions (room temperature, 24 hours) .
  • Step 2: Benzamide coupling. Acylation of the pyrazine-pyrazole intermediate with 3-fluoro-4-methoxybenzoyl chloride is performed using coupling agents like DCC/HOBt at low temperatures (-50°C) to minimize side reactions .
  • Characterization: Intermediates are validated via IR (C=O stretch at ~1650 cm⁻¹, NH stretch at ~3240 cm⁻¹), ¹H NMR (e.g., pyrazole CH₃ at δ 2.5–3.0 ppm), and ESI-MS (e.g., [M+H⁺] at m/z ~500–600) .

Q. Which spectroscopic methods are critical for confirming the structure of this compound?

Answer: Key techniques include:

  • ¹H NMR: Identifies substituents (e.g., methoxy group at δ 3.8–4.0 ppm, pyrazole CH₃ at δ 2.5 ppm) and coupling patterns (e.g., pyrazine aromatic protons at δ 8.0–9.0 ppm) .
  • ESI-MS: Confirms molecular weight (e.g., observed [M+H⁺] vs. calculated mass within ±0.5 Da) .
  • Elemental Analysis: Validates purity (e.g., C, H, N % within ±0.3% of theoretical values) .

Q. What preliminary biological assays are recommended to evaluate its activity?

Answer:

  • Antimicrobial Testing: Follow protocols in , using broth microdilution (MIC determination against S. aureus and E. coli) .
  • Cytotoxicity Screening: Use MTT assays on HaCaT keratinocytes (e.g., IC₅₀ > 10 µM indicates low toxicity) .
  • Enzyme Inhibition: Test against kinases (e.g., Akt1/Akt2) using fluorescence polarization assays .

Advanced Research Questions

Q. How can synthetic yield be optimized in multi-step syntheses of this compound?

Answer:

  • Reagent Selection: Use anhydrous K₂CO₃ in DMF for pyrazole alkylation to achieve >80% yield .
  • Temperature Control: Maintain -50°C during benzamide coupling to suppress racemization .
  • Purification: Employ column chromatography (silica gel, EtOAc/hexane gradient) followed by recrystallization (ethyl acetate/petroleum ether) to isolate pure product (mp 115–190°C) .

Q. How should researchers resolve contradictory bioactivity data (e.g., high in vitro potency vs. low in vivo efficacy)?

Answer:

  • Solubility Enhancement: Convert to phosphate salts (e.g., 10f phosphate in increased solubility to 47.1 mg/mL) .
  • Metabolic Stability: Use trifluoromethyl groups to improve pharmacokinetics (e.g., t₁/₂ > 6 hours in rodents) .
  • Selectivity Profiling: Perform kinase panel screens (≥50 kinases) to identify off-target effects .

Q. What computational strategies aid in predicting SAR and reducing toxicity?

Answer:

  • Molecular Dynamics (MD): Simulate dihedral angles of the pyrazole-pyrazine core to optimize Akt1/Akt2 selectivity (e.g., 24-fold selectivity achieved in Hu7691) .
  • QSAR Modeling: Use fluorine substituent parameters (σₚ, π) to correlate logP with cytotoxicity (e.g., logP < 3 reduces HaCaT apoptosis) .
  • hERG Inhibition Prediction: Apply ligand-based models to avoid cardiotoxicity (IC₅₀ > 30 µM) .

Q. How can researchers address poor aqueous solubility during formulation?

Answer:

  • Salt Formation: Synthesize phosphate or hydrochloride salts (e.g., 10f phosphate in ) .
  • Nanoparticle Encapsulation: Use PLGA polymers (75:25 lactide:glycolide) for sustained release in vivo .
  • Co-Solvent Systems: Test PEG-400/water mixtures (up to 20% w/v) for in vitro assays .

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